Cas no 162712-04-1 (N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline)

N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline
- 162712-04-1
-
- Inchi: InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
- InChI Key: RVBCRKFKMNOBTM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 344.99761Da
- Monoisotopic Mass: 344.99761Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 21.3Ų
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N125330-500mg |
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline |
162712-04-1 | 500mg |
$ 515.00 | 2022-06-03 | ||
TRC | N125330-250mg |
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline |
162712-04-1 | 250mg |
$ 310.00 | 2022-06-03 |
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline Related Literature
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline
Recent Advances in the Study of N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline (CAS: 162712-04-1)
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline (CAS: 162712-04-1) has recently emerged as a compound of significant interest in the field of medicinal chemistry and drug discovery. This aromatic amine derivative, characterized by its unique trifluoromethoxy and bromo substituents, has shown promising potential in various pharmaceutical applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
The compound's structural features, including the electron-withdrawing trifluoromethoxy group and the reactive bromo substituent, make it a valuable intermediate in the synthesis of more complex bioactive molecules. Recent synthetic approaches have optimized the production of N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline with improved yields and purity, addressing previous challenges in its preparation. These advancements have facilitated more extensive pharmacological evaluations of this compound and its derivatives.
In pharmacological studies, N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline has demonstrated interesting activity profiles. Preliminary screening indicates potential modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's ability to cross the blood-brain barrier, attributed to its lipophilic nature, has sparked interest in its potential CNS applications. Current research is exploring its structure-activity relationships to develop more selective and potent analogs.
Recent investigations have also examined the compound's metabolic stability and toxicity profile. In vitro studies using human liver microsomes have provided valuable data on its metabolic pathways, identifying potential sites of modification to improve pharmacokinetic properties. These findings are crucial for the compound's further development as a potential drug candidate or as a scaffold for new chemical entities.
The trifluoromethoxy group in N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline has been the subject of particular interest due to its unique effects on molecular properties. Recent computational studies have analyzed how this moiety influences the compound's electronic distribution, binding affinity, and overall bioactivity. These insights are informing the design of next-generation compounds with optimized pharmacological profiles.
Looking forward, research on N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline is expected to expand into more targeted therapeutic areas. Current investigations are exploring its potential in pain management, neurodegenerative disorders, and mood regulation. The compound's versatility as a building block for diverse bioactive molecules positions it as an important focus for future drug discovery efforts in the chemical biology and pharmaceutical sciences.
162712-04-1 (N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline) Related Products
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)




